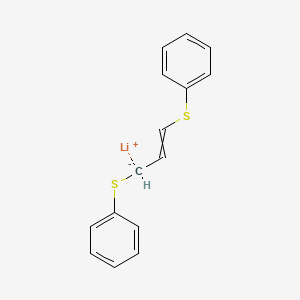![molecular formula C21H17FN2S B14333290 4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole CAS No. 110855-68-0](/img/structure/B14333290.png)
4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group and a phenylsulfanyl group attached to a dihydropyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of 4-fluorophenylhydrazine hydrochloride, which reacts with the intermediate pyrazole compound.
Attachment of the phenylsulfanyl group: This is typically done through a nucleophilic substitution reaction using phenylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenylsulfanyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: Used as an intermediate in the synthesis of various organic compounds.
4-Fluorophenylacetyl chloride: Utilized as an acylating agent in organic synthesis.
Bis(4-fluorophenyl) sulfone: Known for its applications in the synthesis of polymers and other materials.
Uniqueness
4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole is unique due to the presence of both fluorophenyl and phenylsulfanyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
110855-68-0 |
|---|---|
Fórmula molecular |
C21H17FN2S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-3-(4-phenylsulfanylphenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C21H17FN2S/c22-17-10-6-15(7-11-17)20-14-23-24-21(20)16-8-12-19(13-9-16)25-18-4-2-1-3-5-18/h1-13,20,23H,14H2 |
Clave InChI |
OMFZIFXWIMLZMB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=NN1)C2=CC=C(C=C2)SC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




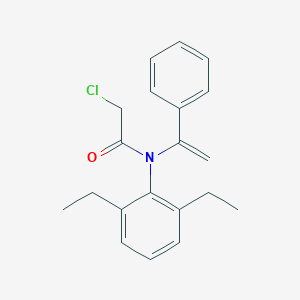
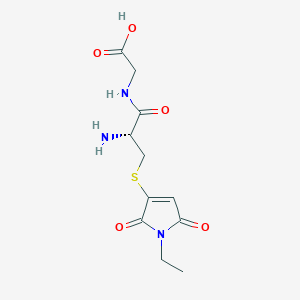
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
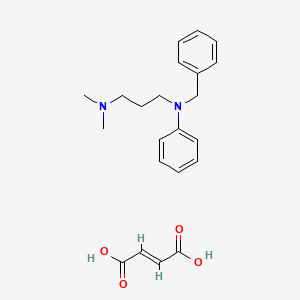

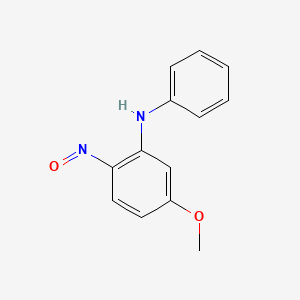
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)

methanethione](/img/structure/B14333271.png)
